molecular formula C41H39NO9 B1593691 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate CAS No. 54423-54-0

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate

Cat. No. B1593691
CAS RN: 54423-54-0
M. Wt: 689.7 g/mol
InChI Key: IJTANGJQVDVKFH-UHFFFAOYSA-N
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Description

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C41H39NO9 and its molecular weight is 689.7 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Nitro-substituted Compounds

Nitro-substituted compounds, such as nitrobenzoates, are of significant interest in organic synthesis and materials science due to their unique chemical properties, which include reactivity towards various nucleophiles and potential for further functionalization. For instance, methods for the synthesis of tri- and tetranitro-substituted pyrenes and pyranones have been developed, highlighting the significance of nitro groups in electrophotographic layers based on carbazole-containing polymers (Andrievskii et al., 1985). These methods demonstrate the versatility of nitro-substituted compounds in synthesizing materials with desired electronic properties.

Applications in Molecular Dynamics and Biological Evaluation

The study of Schiff bases containing triazole and pyrazole rings offers insight into the synthesis and characterization of compounds that could have analogous frameworks to the compound of interest. These studies often involve spectroscopic characterization, reactivity studies, and evaluations of biological activities, such as antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These evaluations are crucial for understanding the potential applications of new compounds in pharmacology and materials science.

Branched-chain Sugar Analogues

Research on branched-chain sugars, such as the synthesis of trideoxy-nitro-D-arabino-hexopyranose derivatives, provides a template for the synthesis and functionalization of complex sugar analogues, including those with benzyloxy and nitrobenzoate groups (Yoshimura et al., 1978). These studies underscore the importance of selective functionalization and protection strategies in synthesizing compounds with multiple stereogenic centers and functional groups.

properties

IUPAC Name

[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTANGJQVDVKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962114
Record name 2,3,4,6-Tetra-O-benzyl-1-O-(4-nitrobenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate

CAS RN

54423-54-0, 4196-36-5
Record name NSC252194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,6-Tetra-O-benzyl-1-O-(4-nitrobenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate
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(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate
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(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate
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(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate

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